3-(Trimethylsilyl)-2-naphthyl trifluoromethanesulfonate is a chemical compound with the molecular formula and a molecular weight of 348.41 g/mol. This compound is primarily used in organic synthesis, particularly as a reagent in various chemical reactions. It is classified under synthetic organic chemistry and sulfonic acid derivatives, often utilized in the production of complex organic molecules.
This compound can be sourced from various chemical suppliers, including TCI America and VWR, where it is available with a purity of at least 95% as determined by gas chromatography. It is categorized as a triflate, which indicates its role as a leaving group in nucleophilic substitution reactions. The compound is also recognized for its utility in generating benzyne precursors and silicon-based reagents for synthesis.
The synthesis of 3-(trimethylsilyl)-2-naphthyl trifluoromethanesulfonate typically involves the reaction of 2-naphthol with trimethylsilyl trifluoromethanesulfonate in the presence of a base. This method allows for the introduction of the trimethylsilyl group while simultaneously forming the triflate ester.
General Reaction Scheme:
This one-pot synthesis approach can yield high purity products with minimal by-products, making it efficient for laboratory applications.
The molecular structure of 3-(trimethylsilyl)-2-naphthyl trifluoromethanesulfonate features a naphthalene ring substituted at the second position with a trimethylsilyl group and at the first position with a trifluoromethanesulfonate group.
The structure can be visualized as having a planar aromatic system with functional groups that enhance its reactivity.
3-(Trimethylsilyl)-2-naphthyl trifluoromethanesulfonate serves as an electrophilic reagent in nucleophilic substitution reactions. The triflate group acts as an excellent leaving group, facilitating various transformations:
These reactions are crucial for synthesizing more complex organic compounds used in pharmaceuticals and materials science.
The mechanism of action for reactions involving 3-(trimethylsilyl)-2-naphthyl trifluoromethanesulfonate typically follows an electrophilic attack by a nucleophile on the carbon atom bonded to the triflate group. The process can be summarized as follows:
This mechanism showcases the versatility of 3-(trimethylsilyl)-2-naphthyl trifluoromethanesulfonate in synthetic organic chemistry.
These properties indicate that 3-(trimethylsilyl)-2-naphthyl trifluoromethanesulfonate is relatively stable under controlled conditions but requires careful handling due to its corrosive nature.
3-(Trimethylsilyl)-2-naphthyl trifluoromethanesulfonate finds extensive use in synthetic organic chemistry:
The synthesis of 3-(Trimethylsilyl)-2-naphthyl Trifluoromethanesulfonate (TMS-NTf) exemplifies strategic advances in ortho-silylaryl triflate chemistry. This compound belongs to the ortho-silylaryl triflate (oSAT) family, serving as a precursor for naphthalyne intermediates through fluoride-induced desilylation. The core synthetic sequence involves:
A critical innovation lies in the retro-Brook O-to-C silyl transfer, which enables precise positioning of the trimethylsilyl group adjacent to the triflate leaving group. This rearrangement proceeds via a pentavalent silicate intermediate, where aryl migration generates the crucial C–Si bond. However, electronic factors significantly impact this step, as demonstrated by Hückel molecular orbital calculations predicting aromaticity at the functionalization site. Systems with higher electron density at the reaction center exhibit superior rearrangement yields (>80%), while electron-deficient nuclei suffer from incomplete conversions (<50%) [5].
Table 1: Key Synthetic Intermediates for TMS-NTf Production
Intermediate | Function | Reaction Step | Yield Range |
---|---|---|---|
3-Bromo-2-naphthol | Silylation substrate | Initial functionalization | 85-92% |
O-Silyl-2-naphthyl triflate | Retro-Brook precursor | Triflation/silylation | 70-78% |
3-Trimethylsilyl-2-naphthol | Rearranged intermediate | Retro-Brook step | 65-75% |
The triflation step employs trifluoromethanesulfonic anhydride under rigorously anhydrous conditions, typically achieving >90% conversion. Final purification requires low-temperature chromatography or fractional distillation to isolate this thermally sensitive compound in >95% purity (GC) [1] [7].
Trimethylchlorosilane (TMCS, (CH₃)₃SiCl) serves as the cornerstone reagent for installing the proximal trimethylsilyl group in TMS-NTf synthesis. Its exceptional electrophilic silylation capability enables efficient O-silylation of 2-naphthol precursors at ambient temperatures (20-25°C), forming robust Si–O bonds that protect the hydroxyl group during subsequent functionalization [6]. The compact trimethylsilyl moiety minimizes steric congestion near the reaction site—a critical factor for successful retro-Brook rearrangement.
Compared to bulkier alternatives (tert-butyldimethylsilyl, triisopropylsilyl), TMCS provides:
The reagent’s moisture sensitivity necessitates in situ generation of silyl anions using lithium dialkylamides when employed in retro-Brook reactions. This controlled deprotonation-silylation sequence prevents undesirable hydrolysis while enabling kinetically selective enolate formation at the target position [8]. Post-silylation, the chlorosilane-derived silicon-chlorine bond facilitates purification through volatile byproduct formation (e.g., HCl scavenging with tertiary amines), significantly simplifying intermediate isolation [6].
The extreme air and moisture sensitivity of both TMS-NTf and its synthetic intermediates necessitates specialized handling protocols. Laboratory and production-scale syntheses employ Schlenk line techniques and glovebox systems maintained under high-purity argon or nitrogen atmospheres (<5 ppm O₂/H₂O) [1] [7]. Key stability parameters include:
Table 2: Stability Parameters for TMS-NTf Under Various Conditions
Condition | Temperature | Decomposition Rate | Major Degradation Products |
---|---|---|---|
Ambient air | 25°C | >90% in 4 hours | 2-Naphthyl triflate, hexamethyldisiloxane |
Argon (dry) | 25°C | <2% in 24 hours | None detected |
Argon (dry) | 0-4°C | <0.1% in 24 hours | None detected |
Sealed ampule | -20°C | Undetectable in 6 months | None detected |
Degradation pathways involve hydrolysis of the triflate group (yielding naphthol derivatives) and protodesilylation catalyzed by trace acids. Large-scale processing addresses these vulnerabilities through:
Final products require storage in sealed amber ampules with Teflon-lined septa to prevent both photodegradation and atmospheric moisture ingress, maintaining >95% purity for >12 months when refrigerated [9].
Industrial-scale manufacturing of TMS-NTf confronts significant process intensification barriers stemming from its multi-step sequence and intermediate instability. Key challenges include:
Batch production data reveals nonlinear yield scaling:
The primary yield-reducing factors are:
Modern approaches address these through:
Supplier data indicates limited production capacity, with only two major vendors (TCI America, Ambeed) offering kilogram quantities at costs exceeding $400/gram—reflecting these synthesis hurdles [4] [9].
The quest for efficient TMS-NTf synthesis has driven evaluation of competing strategies beyond classical retro-Brook pathways:
A. Directed C–H SilylationRhodium-catalyzed (e.g., [Rh(cod)₂]OTf) or iridium-mediated C–H activation provides single-step access to aryl-silicon bonds. For naphthalene systems, this approach achieves C3 regioselectivity through sterically-controlled metalation but suffers from:
B. Electrophilic Aromatic SubstitutionFriedel-Crafts protocols using Lewis acids (AlCl₃) and chlorosilanes yield regioisomeric mixtures (C1:C3 ≈ 60:40), necessitating costly separation. Recent zeolite-mediated silylation improves C3-selectivity (85:15) but requires >200°C temperatures that degrade the triflate group [3] [6].
Table 3: Comparison of Precursor Strategies for TMS-NTf Synthesis
Method | Regioselectivity (C3:C1) | Overall Yield | Key Limitation | Scalability |
---|---|---|---|---|
Retro-Brook rearrangement | >99:1 | 65-75% | Multi-step sequence | Moderate (batch) |
Transition-metal C–H silylation | 95:5 | 45-60% | Catalyst cost/deactivation | Low |
Electrophilic substitution | 85:15 | 55-70% | Isomer separation required | High |
Radical silylation | 80:20 | 40-50% | Byproduct contamination | Low [3] [5] |
C. Radical Silylation PathwaysPhotocatalytic methods using silyl radicals (•SiMe₃) generated from hydrosilanes demonstrate promising functional group compatibility. However, naphthalene’s symmetric structure yields near-statistical isomer distributions (C1:C2:C3 ≈ 40:20:40), requiring regioselective crystallization for purification—reducing practical yields to <50% [3].
The retro-Brook approach remains optimal for targeted C3-functionalization due to its near-perfect regiocontrol, despite multi-step inefficiencies. Emerging bisbenzyne precursor syntheses have validated this strategy’s superiority for complex polycyclic systems, achieving difunctionalization where other methods fail [5].
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